molecular formula C14H15BrN2 B1405987 3-[(Benzylamino)methyl]-5-bromoaniline CAS No. 1507669-93-3

3-[(Benzylamino)methyl]-5-bromoaniline

Cat. No. B1405987
M. Wt: 291.19 g/mol
InChI Key: SPNKRYDOKCBQRW-UHFFFAOYSA-N
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Description

“3-[(Benzylamino)methyl]-5-bromoaniline” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination4. However, the exact synthesis process for “3-[(Benzylamino)methyl]-5-bromoaniline” is not specified in the available resources.



Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “3-[(Benzylamino)methyl]-5-bromoaniline” is not provided in the available resources.



Chemical Reactions Analysis

The chemical reactions involving “3-[(Benzylamino)methyl]-5-bromoaniline” are not detailed in the available resources. However, similar compounds are known to undergo various reactions, such as aza-type Michael reaction1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as mass, color, volume, and reactivity5. However, the specific physical and chemical properties of “3-[(Benzylamino)methyl]-5-bromoaniline” are not provided in the available resources.


Scientific Research Applications

Synthesis Applications

  • Palladium-Assisted Synthesis of Indoles : Palladium(II) chloride facilitates the reaction of 2-bromoanilines with methyl vinyl ketone and ethyl acrylate, leading to vinylogous arylamino ketones and esters. These intermediates undergo palladium(0)-assisted cyclization to form 3-substituted indoles (Kasahara et al., 1986).

  • Synthesis of Nilotinib : 5-bromo-3-(trifluoromethyl)phenylamine reacts with various compounds to eventually synthesize nilotinib, an antitumor agent, demonstrating the role of bromoaniline derivatives in complex pharmaceutical synthesis (Wang Cong-zhan, 2009).

  • Photochemical Applications in Cancer Treatment : Bromoaniline derivatives have been used in synthesizing zinc phthalocyanine with high singlet oxygen quantum yield. Such compounds show promise in photodynamic therapy for cancer treatment due to their fluorescence properties and high quantum yields (Pişkin et al., 2020).

  • Peptidyl Compound Synthesis : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate has been prepared via a Reformatsky reaction, leading to potential proteinase inhibitors (Angelastro et al., 1992).

  • Arylation Processes in Organic Chemistry : The benzylamino group in compounds like 1-N-benzyl-5-iodo(or bromo)uracil facilitates direct arylation with benzene and other arenes, showcasing its utility in organic synthesis and the development of fluorescent probes (Liang et al., 2014).

  • Creation of Small Peptides : Methyl 2-(benzylamino)cyclobutenecarboxylates, synthesized under mild conditions, have been used to create small peptides, indicating the role of benzylamino derivatives in peptide chemistry (Meijere et al., 2010).

Safety And Hazards

Safety and hazards information is crucial for handling and storage of chemical compounds. The available resources do not provide specific safety and hazards information for “3-[(Benzylamino)methyl]-5-bromoaniline”. However, similar compounds are classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 316.


Future Directions

The future directions for “3-[(Benzylamino)methyl]-5-bromoaniline” are not specified in the available resources. However, similar compounds are being studied for their potential applications in various fields7.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

3-[(benzylamino)methyl]-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-12(7-14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKRYDOKCBQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzylamino)methyl]-5-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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